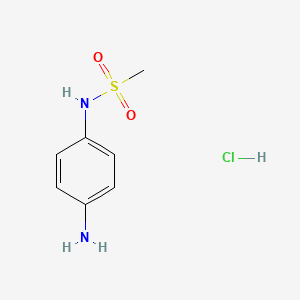
(3-Ethylphenyl)hydrazine hydrochloride
概要
説明
(3-Ethylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl group is substituted with an ethyl group at the third position. This compound is typically found as a pink solid and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylphenyl)hydrazine hydrochloride generally involves the diazotization of 3-ethylaniline followed by reduction and subsequent reaction with hydrochloric acid. The process can be summarized as follows:
Diazotization: 3-Ethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a suitable reducing agent such as sodium sulfite.
Hydrolysis: The resulting intermediate is hydrolyzed with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes using specialized equipment such as tubular reactors and mixers. This method ensures better control over reaction conditions, higher yields, and improved purity of the final product .
化学反応の分析
Types of Reactions
(3-Ethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, particularly with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reactions with aldehydes and ketones often require acidic or basic conditions to facilitate the formation of hydrazones.
Major Products
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Hydrazones
科学的研究の応用
(3-Ethylphenyl)hydrazine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.
Biology: It serves as a tool for studying enzyme mechanisms and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of (3-Ethylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets, primarily through the formation of hydrazones. These hydrazones can further participate in reactions that modify biological molecules or act as intermediates in the synthesis of other compounds. The exact pathways and targets depend on the specific application and the nature of the reacting species .
類似化合物との比較
Similar Compounds
Phenylhydrazine: The parent compound without the ethyl substitution.
(4-Ethylphenyl)hydrazine hydrochloride: Similar structure but with the ethyl group at the fourth position.
(2-Ethylphenyl)hydrazine hydrochloride: Similar structure but with the ethyl group at the second position.
Uniqueness
(3-Ethylphenyl)hydrazine hydrochloride is unique due to the position of the ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its analogs .
特性
IUPAC Name |
(3-ethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h3-6,10H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJSWCNKBBQJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512428 | |
| Record name | (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60481-49-4 | |
| Record name | (3-Ethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)








